molecular formula C7H10N2OS B13168539 1-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one

1-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one

Cat. No.: B13168539
M. Wt: 170.23 g/mol
InChI Key: YGAHLORNPCHKFV-UHFFFAOYSA-N
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Description

1-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one typically involves the reaction of 2-bromoacetophenone with thiourea under basic conditions to form the thiazole ring. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways or exert anti-inflammatory effects by modulating the activity of inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its diverse applications in various fields make it a valuable compound for scientific research and industrial use .

Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

1-[2-(1-aminoethyl)-1,3-thiazol-4-yl]ethanone

InChI

InChI=1S/C7H10N2OS/c1-4(8)7-9-6(3-11-7)5(2)10/h3-4H,8H2,1-2H3

InChI Key

YGAHLORNPCHKFV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=CS1)C(=O)C)N

Origin of Product

United States

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